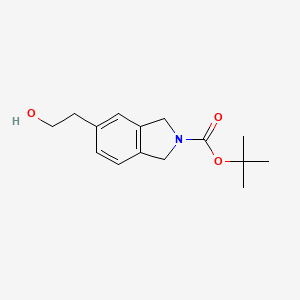

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Overview

Description

“(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” is a compound with the CAS Number: 40847-07-2 and a molecular weight of 220.74 .

Molecular Structure Analysis

The IUPAC name of the compound is “(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” and its InChI code is "1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1" .Scientific Research Applications

Antiviral Research

- Title : Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection

- Key Finding : Continuous small droplet aerosols of this compound significantly protected cotton rats from pulmonary respiratory syncytial virus (RSV) infection when administered one day prior to or after virus inoculation. The study also indicated substantial antiviral activity and favorable plasma kinetics and tissue distribution (Wyde et al., 2003).

- Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

- Key Finding : The pyrrolidine ring, present in this compound, is noted for its significant role in medicinal chemistry, offering a structure conducive to diverse pharmacological properties and aiding in drug design due to stereogenicity and spatial orientation of substituents (Petri et al., 2021).

- Title : Presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diet, but not of inpatients receiving parenteral alimentation

- Key Finding : This research provides insight into the presence and role of heterocyclic amines, including those structurally related to (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride, in the human diet and potential carcinogenicity (Ushiyama et al., 1991).

- Title : Methylene-linked liquid crystal dimers and the twist-bend nematic phase

- Key Finding : Research on compounds with a similar molecular structure focuses on the properties of liquid crystal dimers and their phases, which can be crucial for understanding the material science applications of related compounds (Henderson & Imrie, 2011).

Mechanism of Action

Target of Action

The primary target of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is the dopamine transporter . This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) , which means it blocks the reuptake of dopamine and norepinephrine into neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Mode of Action

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride interacts with its targets by binding to the dopamine and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, leading to prolonged neurotransmitter action and increased stimulation of the post-synaptic neuron .

Biochemical Pathways

The biochemical pathways affected by (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride involve the dopaminergic and noradrenergic systems . The downstream effects include enhanced dopaminergic and noradrenergic signaling, which can lead to increased alertness, euphoria, and increased heart rate .

Result of Action

The molecular and cellular effects of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride’s action include increased stimulation of dopamine and norepinephrine receptors due to the increased presence of these neurotransmitters in the synaptic cleft . This can lead to a range of effects, including increased alertness, euphoria, and potentially, addictive behaviors .

properties

IUPAC Name |

(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCMAPTZNATFLR-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)